2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile
Overview
Description
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is a useful research compound. Its molecular formula is C56H40N6 and its molecular weight is 797.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 796.33144530 g/mol and the complexity rating of the compound is 1270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents or other electrophiles that can react with the diphenylamino groups[][1].
Major Products
Scientific Research Applications
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry:Mechanism of Action
The mechanism by which 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile exerts its effects is primarily through its role as a donor-acceptor fluorophore. The diphenylamino groups act as electron donors, while the isophthalonitrile core acts as an electron acceptor. This donor-acceptor interaction facilitates efficient charge transfer, making the compound highly effective in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN): This compound is similar in structure but contains carbazole groups instead of diphenylamino groups.
1,3-Dicyano-2,4,5,6-tetrakis(N,N-diphenylamino)benzene: Another similar compound with slight variations in the positioning of the diphenylamino groups[][1].
Properties
IUPAC Name |
2,4,5,6-tetrakis(N-phenylanilino)benzene-1,3-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H40N6/c57-41-51-53(59(43-25-9-1-10-26-43)44-27-11-2-12-28-44)52(42-58)55(61(47-33-17-5-18-34-47)48-35-19-6-20-36-48)56(62(49-37-21-7-22-38-49)50-39-23-8-24-40-50)54(51)60(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-40H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMQCVKHGOMNER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.